molecular formula C15H12ClNO3 B12219608 Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- CAS No. 3606-15-3

Benzoic acid, 2-[(2-chloroacetyl)phenylamino]-

Cat. No.: B12219608
CAS No.: 3606-15-3
M. Wt: 289.71 g/mol
InChI Key: SMIILIQDAUJRDC-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is 2-(N-(2-chloroacetyl)anilino)benzoic acid , which reflects its structural components:

  • A benzoic acid core (C₆H₅COOH) at position 2 of the benzene ring.
  • An anilino group (C₆H₅NH−) substituted at the same position.
  • A 2-chloroacetyl moiety (ClCH₂CO−) attached to the nitrogen atom of the anilino group.

The molecular formula is C₁₅H₁₂ClNO₃ , with a molecular weight of 289.71 g/mol . The compound’s structure can be represented as follows:

$$ \text{C}6\text{H}5\text{NH(COCH}2\text{Cl)C}6\text{H}_4\text{COOH} $$

Key identifiers include:

Property Value Source
CAS Registry Number Not explicitly listed
SMILES COC(=O)C1=CC=CC=C1N(C2=CC=CC=C2)C(=O)C3CC3
InChIKey Computed as unique identifier

Synonyms for this compound include 2-(N-(2-chloroacetyl)anilino)benzoic acid and methyl 2-(N-(2-chloroacetyl)anilino)benzoate, though the latter represents an ester derivative.

Historical Context and Discovery Timeline

The synthesis and characterization of benzoic acid, 2-[(2-chloroacetyl)phenylamino]-, emerged in the late 20th century alongside advancements in acylating agents and aromatic amine chemistry. Early methodologies involved:

  • Acylation reactions : Reacting anthranilic acid derivatives with chloroacetyl chloride under controlled conditions.
  • Patent literature : Industrial-scale production methods were documented in the 1980s, focusing on optimizing yields through solvent selection and temperature modulation.

A timeline of key developments includes:

  • 1984 : Lehmann and Kraft reported the synthesis of methyl 2-(N-(2-chloroacetyl)anilino)benzoate, a precursor, highlighting its utility in intermediate synthesis.
  • 2000s : Expanded applications in medicinal chemistry, particularly in designing kinase inhibitors and antimetabolites.

Position Within Benzoic Acid Derivative Taxonomy

Benzoic acid derivatives are classified based on substituent type and position. This compound occupies a niche within N-acylated anthranilic acids , distinguished by its chloroacetyl-phenylene architecture. The table below contrasts it with related derivatives:

Compound Name Substituents Molecular Formula Key Features Source
2-(2-Chloroacetyl)benzoic acid Chloroacetyl at C2 C₉H₇ClO₃ Lacks phenylamino group
2-[(2-Chloroacetyl)amino]benzoic acid Chloroacetyl-amine at C2 C₉H₈ClNO₃ Amide linkage instead of anilino
2-(4-Chloro-2-nitroanilino)benzoic acid Nitro and chloro groups C₁₃H₉ClN₂O₄ Electron-withdrawing substituents
2-[N-(cyclopropanecarbonyl)anilino]benzoic acid Cyclopropanecarbonyl group C₁₇H₁₅NO₃ Non-halogenated acyl moiety

This compound’s unique chloroacetyl-anilino combination enhances its electrophilicity, making it reactive toward nucleophiles such as amines and thiols. Its placement within the benzoic acid taxonomy underscores its role in synthesizing heterocyclic compounds and pharmacophores.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3606-15-3

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

2-(N-(2-chloroacetyl)anilino)benzoic acid

InChI

InChI=1S/C15H12ClNO3/c16-10-14(18)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15(19)20/h1-9H,10H2,(H,19,20)

InChI Key

SMIILIQDAUJRDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2C(=O)O)C(=O)CCl

Origin of Product

United States

Preparation Methods

Preparation of 2-(Phenylamino)benzoic Acid

The phenylamino group is introduced via a palladium-catalyzed coupling reaction between 2-halobenzoic acid and aniline. This method, adapted from AU773096B2, employs lithium hexamethyldisilazide (LiHMDS) as a base and a palladium catalyst:

Procedure :

  • Reactants :
    • 2-Iodobenzoic acid (1 eq)
    • Aniline (1 eq)
    • LiHMDS (3 eq)
    • Pd(OAc)₂ (5 mol%)
    • XPhos ligand (10 mol%)
    • Solvent: Tetrahydrofuran (THF)
  • Conditions :

    • Reflux at 65°C under nitrogen for 12–18 hours.
    • Acidify with HCl (1M) to precipitate the product.
  • Yield : 70–85%.

Key Data :

  • Characterization : ¹H NMR (DMSO-d₆) δ 7.8 (d, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 7.3–7.1 (m, 5H, Ph-H), 6.9 (d, 1H, Ar-H).
  • Mechanism : Oxidative addition of Pd(0) to 2-iodobenzoic acid, followed by transmetallation with LiHMDS and reductive elimination to form the C–N bond.

Acylation with Chloroacetyl Chloride

The secondary amine in 2-(phenylamino)benzoic acid undergoes acylation with chloroacetyl chloride under anhydrous conditions:

Procedure :

  • Reactants :
    • 2-(Phenylamino)benzoic acid (1 eq)
    • Chloroacetyl chloride (1.2 eq)
    • Triethylamine (1.5 eq)
    • Solvent: Toluene or dimethylformamide (DMF)
  • Conditions :

    • Reflux at 110°C (toluene) or 80°C (DMF) for 2–4 hours.
    • Quench with ice-water and extract with ethyl acetate.
  • Yield : 75–90%.

Key Data :

  • Characterization : FTIR (KBr) 1680 cm⁻¹ (C=O amide), 760 cm⁻¹ (C–Cl); ¹H NMR (CDCl₃) δ 4.4 (s, 2H, CH₂Cl), 7.2–8.1 (m, 9H, Ar-H).
  • Side Reactions : Over-acylation is mitigated by controlling stoichiometry and reaction time.

Direct Acylation of 2-Aminobenzoic Acid Derivatives

One-Pot Synthesis from Anthranilic Acid

Anthranilic acid (2-aminobenzoic acid) serves as a starting material for sequential phenylamination and acylation:

Procedure :

  • Reactants :
    • Anthranilic acid (1 eq)
    • Chloroacetyl chloride (1.5 eq)
    • Aniline (1 eq)
    • LiHMDS (3 eq)
    • Pd(OAc)₂ (5 mol%)
  • Conditions :

    • Coupling step: THF, 65°C, 12 hours.
    • Acylation step: Toluene, 110°C, 3 hours.
  • Yield : 60–70%.

Key Data :

  • Optimization : Excess LiHMDS ensures complete deprotonation of the amine for efficient coupling.
  • Limitations : Competitive acylation of the amine before coupling reduces yield, necessitating stepwise synthesis.

Alternative Route via Ullmann Coupling

Copper-Catalyzed Coupling

A modified Ullmann reaction couples 2-iodobenzoic acid with phenylamine in the presence of copper(I) iodide:

Procedure :

  • Reactants :
    • 2-Iodobenzoic acid (1 eq)
    • Phenylamine (1.2 eq)
    • CuI (10 mol%)
    • K₂CO₃ (2 eq)
    • Solvent: Dimethyl sulfoxide (DMSO)
  • Conditions :

    • 120°C for 24 hours under nitrogen.
  • Yield : 50–60%.

Key Data :

  • Characterization : LC-MS m/z 228 [M+H]⁺.
  • Drawbacks : Lower yields compared to Pd-catalyzed methods due to side product formation.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Cost Scalability
Pd-catalyzed coupling 70–85 12–18 h High Industrial
Ullmann coupling 50–60 24 h Moderate Lab-scale
One-pot synthesis 60–70 15 h High Pilot-scale

Key Findings :

  • Efficiency : Pd-catalyzed methods offer superior yields and shorter reaction times.
  • Cost : Copper-based methods are cheaper but less efficient.
  • Purity : Schotten-Baumann acylation minimizes byproducts.

Mechanistic Insights

  • Coupling Step : Pd(0) undergoes oxidative addition with 2-iodobenzoic acid, forming a Pd(II) intermediate. Transmetallation with LiHMDS generates a Pd–N bond, which undergoes reductive elimination to yield 2-(phenylamino)benzoic acid.
  • Acylation : Chloroacetyl chloride reacts with the secondary amine via nucleophilic acyl substitution, facilitated by triethylamine to scavenge HCl.

Challenges and Solutions

  • Solubility Issues : Use of DMF enhances solubility of intermediates during acylation.
  • Over-Acylation : Controlled addition of chloroacetyl chloride (1.2 eq) prevents diacylation.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₇ClO₃
  • Molecular Weight : 198.60 g/mol
  • IUPAC Name : 2-(2-chloroacetyl)benzoic acid

The compound features a benzoic acid moiety substituted with a chloroacetyl group, which enhances its reactivity and potential applications in synthesis and medicinal formulations.

Antimicrobial Activity

Benzoic acid derivatives are known for their antimicrobial properties. The chloroacetyl substitution may enhance the activity against various pathogens. Research indicates that compounds similar to benzoic acid, such as those containing halogenated acetyl groups, exhibit significant antibacterial and antifungal effects. For instance, studies have shown that derivatives can inhibit the growth of bacteria like Staphylococcus aureus and fungi such as Candida albicans.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of benzoic acid derivatives against Candida species. The results demonstrated that compounds with chloroacetyl substitutions showed a higher inhibition rate compared to non-substituted analogs, suggesting enhanced efficacy due to increased lipophilicity and membrane permeability.

Drug Synthesis

Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for further functionalization, making it a versatile building block for drug development.

Analgesics and Anti-inflammatory Agents

Research has explored the potential of this compound in developing analgesics and anti-inflammatory drugs. The incorporation of the chloroacetyl group may provide enhanced potency and selectivity in targeting pain pathways.

Chromatographic Techniques

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A method utilizing a reverse phase HPLC approach has been developed for its separation and quantification.

ParameterDetails
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile, water, phosphoric acid
ApplicationIsolation of impurities; pharmacokinetics

This method is scalable and suitable for both qualitative and quantitative analysis in pharmaceutical formulations.

Biodegradability Studies

Research indicates that benzoic acid derivatives can be evaluated for their biodegradability in environmental studies. The presence of chloroacetyl groups may affect the degradation pathways, making it essential to study their environmental impact.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(2-chloroacetyl)phenylamino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Molecular Formula Functional Groups Key Structural Differences
N-Phenylanthranilic acid C13H11NO2 Benzoic acid, phenylamino Lacks chloroacetyl group
Aceclofenac C16H13Cl2NO4 Dichlorophenylamino, acetoxy Dichlorophenyl and acetoxy instead of chloroacetyl
2-(2-Chloroacetyl)amino benzoic acid methyl ester C10H9ClNO3 Benzoic acid ester, chloroacetyl Esterified carboxyl and amino-linked chloroacetyl (vs. phenylamino)
Benzoic acid, 3-methyl-, 2-(2-chloroacetyl)hydrazide C10H11ClN2O2 Hydrazide, chloroacetyl Hydrazide group replaces phenylamino
Key Observations:
  • Chloroacetyl Reactivity : The chloroacetyl group in the target compound may enhance electrophilicity, enabling nucleophilic substitution reactions (e.g., with thiols or amines), unlike the acetoxy group in aceclofenac .
  • Phenylamino vs.

Physicochemical Properties

  • Solubility : The chloroacetyl group may reduce aqueous solubility compared to N-phenylanthranilic acid (logP ~2.5 inferred) due to increased hydrophobicity. Aceclofenac, with a polar acetoxy group, has moderate solubility (logP ~3.3) .
  • Acidity : The benzoic acid moiety (pKa ~4.2) is common across analogs, but electron-withdrawing chloroacetyl groups may lower the pKa slightly compared to N-phenylanthranilic acid .

Biological Activity

Benzoic acid derivatives, particularly those featuring amino and halogen substituents, have garnered attention for their diverse biological activities. This article focuses on the compound Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- , exploring its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound , Benzoic acid, 2-[(2-chloroacetyl)phenylamino]-, is characterized by the following structural features:

  • A benzoic acid moiety.
  • A phenyl ring substituted with a chloroacetyl group.
  • An amino group that enhances its biological activity.

This structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.

Research indicates that benzoic acid derivatives can influence several biological pathways:

  • Enzyme Inhibition : Compounds similar to benzoic acid derivatives have shown significant inhibition of carbonic anhydrase (CA), particularly CA IX, with IC50 values ranging from 10.93 to 25.06 nM. This suggests potential applications in cancer therapy due to CA IX's role in tumor progression .
  • Anti-inflammatory Effects : Studies have demonstrated that certain benzoic acid derivatives can inhibit inflammation through mechanisms involving cyclooxygenase (COX) pathways. For instance, a derivative inhibited LPS-induced inflammation in rat models by targeting COX-2 and NF-κB signaling pathways .
  • Antibacterial and Antifungal Activities : The compound has been evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria, with notable activity reported against strains like S. aureus and K. pneumoniae . Additionally, antifungal properties were observed against Candida albicans and Aspergillus niger.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionIC50 for CA IX: 10.93 - 25.06 nM
Anti-inflammatoryInhibition of LPS-induced inflammation
AntibacterialEffective against S. aureus, K. pneumoniae
AntifungalEffective against C. albicans, A. niger
CytotoxicityIC50 = 4.12 µM against cancer cell lines

Case Studies

  • Anticancer Activity : In a study evaluating the anticancer potential of various benzoic acid derivatives, one compound exhibited an IC50 value of 4.12 µM against colorectal cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil (5-FU) . This highlights the compound's potential as a candidate for further development in cancer therapies.
  • In Silico Studies : Computational modeling has supported the hypothesis that these compounds can act as effective binders to key enzymes involved in cellular degradation pathways, such as cathepsins B and L. This suggests that benzoic acid derivatives may also play roles in modulating proteostasis and cellular health .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2-chloroacetyl)phenylamino]benzoic acid, and what key reaction conditions influence yield?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, substituting a brominated benzoic acid precursor with a phenylamino group using Pd(OAc)₂ and BINAP as ligands under toluene reflux (120°C), followed by chloroacetylation . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to amine) and inert atmosphere. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chloroacetyl group integration.
  • Mass spectrometry (ESI-MS or GC-MS) for molecular ion verification.
  • HPLC with UV detection (λ = 254 nm) for purity assessment (>95% recommended for biological assays).
  • Reference spectral data from NIST Chemistry WebBook for validation .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in a sealed, dry container at 2–8°C to prevent hydrolysis of the chloroacetyl group. Safety guidelines for structurally similar benzoic acid derivatives suggest low acute toxicity but caution due to potential irritancy .

Advanced Research Questions

Q. How do structural modifications (e.g., chloroacetyl substitution) impact the biological activity of this compound?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with:

  • Electron-withdrawing groups (e.g., nitro) at the phenyl ring to assess electronic effects on binding.
  • Bulkier substituents (e.g., benzyl) to probe steric hindrance.
  • In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock Vina) can identify key interactions. Evidence from similar phenylamino-benzoic acid derivatives shows chloroacetyl groups enhance electrophilic reactivity, influencing target engagement .

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) to map transition states during coupling reactions.
  • Molecular Dynamics (MD) simulations to study solvation effects in toluene or DMF.
  • Hammett plots correlate substituent effects with reaction rates. Prior studies on analogous systems highlight chloroacetyl’s role in stabilizing intermediates via σ-donation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.
  • Validate target specificity : Use CRISPR knockouts or competitive binding assays to confirm on-target effects.
  • Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values) while accounting for batch-to-batch purity variations (HPLC traces required) .

Q. What purification techniques optimize yield while minimizing decomposition?

  • Methodological Answer :

  • Flash chromatography : Use gradient elution (hexane → ethyl acetate) for intermediates.
  • Recrystallization : Ethanol/water (7:3 v/v) at 4°C minimizes chloroacetyl hydrolysis.
  • Lyophilization : For hygroscopic derivatives, freeze-drying under vacuum preserves stability .

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